molecular formula C18H14N2O B6292624 1-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]isoquinoline, 95%, (99% ee) CAS No. 2058236-53-4

1-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]isoquinoline, 95%, (99% ee)

Cat. No. B6292624
CAS RN: 2058236-53-4
M. Wt: 274.3 g/mol
InChI Key: LKMVAWVJSQQHRM-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]isoquinoline is a chiral nitrogen ligand used for enantioselective synthesis . It has a molecular weight of 274.3 and a molecular formula of C18H14N2O .


Molecular Structure Analysis

The molecular structure of 1-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]isoquinoline consists of a benzene ring fused to a pyridine ring, similar to other isoquinoline compounds .


Physical And Chemical Properties Analysis

1-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]isoquinoline has a molecular weight of 274.3 and a molecular formula of C18H14N2O . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, including those with oxazoline rings, have been recognized for their diverse biological potentials. These compounds exhibit significant anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and other pharmacological activities. Such a broad spectrum of activity highlights the potential of isoquinoline derivatives, including 1-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]isoquinoline, for developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).

Role in Asymmetric Catalysis

Oxazoline-containing ligands, closely related to the oxazoline moiety in 1-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]isoquinoline, play a significant role in asymmetric catalysis. These compounds are used in a wide range of metal-catalyzed transformations, demonstrating the versatility of oxazoline derivatives in facilitating enantioselective syntheses. The strategic use of oxazoline rings in ligand design underscores the importance of such structures in developing catalysts for asymmetric synthesis, pointing towards potential applications in creating stereoselective processes (Hargaden & Guiry, 2009).

Antimicrobial and Antitumor Activities

Isoquinoline derivatives are extensively studied for their antimicrobial and antitumor activities. For example, natural isoquinoline alkaloids and their N-oxides isolated from different plant species have shown confirmed antimicrobial, antibacterial, antitumor, and other activities. This highlights the therapeutic potential of isoquinoline derivatives, including the specific compound , in treating infectious diseases and cancer. The research emphasizes the role of isoquinoline N-oxides alkaloids as an important source of leads for drug discovery (Dembitsky et al., 2015).

properties

IUPAC Name

(4S)-2-isoquinolin-1-yl-4-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c1-2-7-14(8-3-1)16-12-21-18(20-16)17-15-9-5-4-6-13(15)10-11-19-17/h1-11,16H,12H2/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMVAWVJSQQHRM-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC=CC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=NC=CC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.